4-Amino-N-methylpyridine-2-carboxamide
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Overview
Description
4-Amino-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an amino group, a methyl group, and a carboxamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylpyridine-2-carboxamide typically involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in the presence of an inorganic base such as potassium carbonate in an inert organic solvent like toluene or acetone . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, crystallization methods are often employed for the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
4-Amino-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in protein binding sites . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-4-methylpyridine: This compound has a similar structure but lacks the carboxamide group.
4-Amino-N-methylpicolinamide: This compound is structurally similar but has different substituents on the pyridine ring.
Uniqueness: 4-Amino-N-methylpyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
4-amino-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBIGAJBEHIRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155066-09-3 |
Source
|
Record name | 4-amino-N-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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